molecular formula C15H10ClN5O2S B12058608 5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-23-8

5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12058608
CAS No.: 478254-23-8
M. Wt: 359.8 g/mol
InChI Key: SWIBKIWANKLUHB-RQZCQDPDSA-N
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Description

5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a nitrobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-chlorobenzaldehyde with 3-nitrobenzylidenehydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, chlorophenyl group, and nitrobenzylidene moiety allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.

Properties

CAS No.

478254-23-8

Molecular Formula

C15H10ClN5O2S

Molecular Weight

359.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10ClN5O2S/c16-13-7-2-1-6-12(13)14-18-19-15(24)20(14)17-9-10-4-3-5-11(8-10)21(22)23/h1-9H,(H,19,24)/b17-9+

InChI Key

SWIBKIWANKLUHB-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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